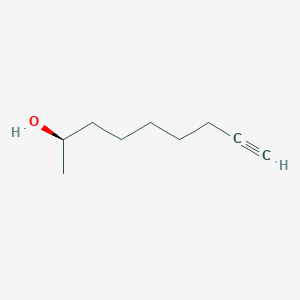

(R)-non-8-yn-2-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-non-8-yn-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h1,9-10H,4-8H2,2H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFIWDZVDWDWMZ-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCC#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCCCC#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446696 | |

| Record name | 8-Nonyn-2-ol, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156647-91-5 | |

| Record name | 8-Nonyn-2-ol, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enantioselective Synthetic Methodologies for R Non 8 Yn 2 Ol and Analogous Chiral Alkynols

Chemoenzymatic and Biocatalytic Strategies

These approaches integrate enzymatic transformations with chemical steps to create efficient and selective synthetic pathways.

A primary biocatalytic strategy involves the enantioselective reduction of prochiral alkynones to yield chiral alkynols. This transformation is predominantly catalyzed by oxidoreductases.

Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols, utilizing nicotinamide (B372718) cofactors like NAD(P)H mdpi.comjiangnan.edu.cnnih.govtudelft.nl. These enzymes are highly valued for their remarkable chemo-, regio-, and stereoselectivity, making them ideal for the asymmetric synthesis of chiral alcohols mdpi.com. Many ADHs and KREDs exhibit specific stereopreferences, reducing ketones to either the (R)- or (S)-enantiomer, often adhering to Prelog's rule which dictates the stereochemical outcome based on substrate structure nih.govmdpi.com. For instance, ADHs from Lactobacillus kefir are known for their (R)-selectivity, while those from Thermoanaerobacter brockii are (S)-selective, enabling the synthesis of both enantiomers of propargylic alcohols nih.govresearchgate.netacs.org. Studies have demonstrated their effectiveness in reducing various propargylic ketones to chiral propargylic alcohols with high enantiomeric excess (ee) nih.govresearchgate.netgeorgiasouthern.edu. A notable example includes a novel alcohol dehydrogenase that showed high activity in the enantioselective reduction of para-phenyl substituted alkynones, achieving >99% ee in certain cases georgiasouthern.edu.

Deracemization offers a significant advantage over traditional kinetic resolution by theoretically converting the entire racemic starting material into a single enantiomer. Biocatalytic deracemization of propargylic alcohols can be achieved through a two-step cascade. Initially, a peroxygenase, such as the one from Agrocybe aegerita (AaeUPO), can oxidize racemic propargylic alcohols to their corresponding ketones nih.govresearchgate.netacs.org. Subsequently, enantioselective ADHs or KREDs reduce these ketones to enantiomerically pure alcohols nih.govresearchgate.netacs.org. This cascade strategy effectively transforms a racemic mixture into a single enantiomer, overcoming the 50% theoretical yield limitation inherent in conventional kinetic resolutions nih.govresearchgate.netacs.org. Research has confirmed that these bienzymatic deracemization processes can efficiently produce a variety of enantioenriched propargylic alcohols with high yields and selectivities nih.govresearchgate.netacs.orgresearchgate.net.

The integration of enzymatic steps with transition metal catalysis creates powerful synergistic approaches for complex molecule synthesis. Gold(I) catalysts, in particular, have proven highly effective in activating alkynes for diverse transformations, including hydration and cyclization reactions nih.govmdpi.comresearchgate.net. Chemoenzymatic cascades have been developed that combine gold catalysis with enzymatic steps. For example, gold catalysts can mediate the hydration of alkynes to form ketones, which are then enantioselectively reduced by ADHs or KREDs rsc.org. This integrated approach enables the synthesis of chiral alcohols directly from alkynes in a one-pot, sequential manner rsc.org. Furthermore, gold catalysts have been successfully combined with amine transaminases (ATAs) to transform propargylic alcohols into chiral amines via a Meyer-Schuster rearrangement followed by stereoselective transamination researchgate.netugent.be. The compatibility of gold catalysts with enzymes, even at very low loadings (ppm amounts), underscores the potential for highly efficient and selective syntheses researchgate.netacs.org.

Enzyme-mediated kinetic resolution (EKR) is a well-established technique for isolating enantiomerically pure compounds from racemic mixtures, relying on the differential reaction rates of the enantiomers with a specific enzyme.

Lipases are versatile enzymes capable of catalyzing the enantioselective acylation or hydrolysis of alcohols and their derivatives jocpr.comresearchgate.net. In the kinetic resolution of racemic alkynols, lipases can selectively acylate one enantiomer, leaving the other unreacted, or selectively hydrolyze an ester derivative of one enantiomer. For example, lipases, notably Candida antarctica lipase (B570770) B (Novozym 435), have been utilized for the transesterification of racemic 1-phenyl-2-propyn-1-ol (B147433) with vinyl acetate (B1210297), achieving high enantiomeric excess (up to 93.25%) nih.gov. Other studies have also reported successful kinetic resolutions of chiral alcohols using various lipases, yielding high enantiomeric excesses (>99%) and isolated yields up to 49% for either the unreacted enantiomer or the acylated product nih.gov. The selection of the appropriate lipase, acyl donor, solvent, and reaction conditions is critical for optimizing the enantioselectivity and yield in these resolution processes jocpr.comnih.govnih.govresearchgate.net.

Enzyme-Mediated Kinetic Resolution

Jacobsen's Hydrolytic Kinetic Resolution (HKR) in Chiral Alcohol Synthesis

Jacobsen's hydrolytic kinetic resolution (HKR) is a powerful technique for preparing enantiomerically enriched chiral alcohols from racemic terminal epoxides. This method, employing chiral cobalt-salen complexes as catalysts, selectively opens one enantiomer of a racemic terminal epoxide with water, leaving the other enantiomer unreacted and highly enriched wikipedia.orgyoutube.comsynthesiswithcatalysts.comthieme-connect.comnih.govscispace.comresearchgate.netresearchgate.net. The mechanism typically involves a cooperative bimetallic activation where one cobalt complex acts as a Lewis acid to activate the epoxide, and another delivers the hydroxide (B78521) nucleophile. The high stereoselectivity is attributed to the specific binding geometry imposed by the salen ligand's conformation nih.gov. This methodology is notable for its broad substrate scope, high enantioselectivity (often >99% ee), and potential for industrial-scale application wikipedia.orgthieme-connect.comresearchgate.net. While primarily applied to epoxides, related kinetic resolution strategies can also be employed for other functional groups.

Asymmetric Catalysis in Homogeneous Systems

Homogeneous asymmetric catalysis, utilizing soluble transition metal complexes with chiral ligands, is a cornerstone of modern enantioselective synthesis. These systems offer precise control over stereochemistry and have been extensively applied to the synthesis of chiral alkynols.

Transition Metal-Catalyzed Enantioselective Reactions

Transition metals, particularly those from the platinum group (Ru, Rh, Ir, Pd), when coordinated with chiral ligands, are highly effective in catalyzing a wide array of enantioselective transformations.

Asymmetric hydrogenation is a direct and atom-efficient method for introducing chirality. While the direct asymmetric hydrogenation of alkynes to chiral alkynols is less common than for alkenes or ketones, significant progress has been made in related areas. For instance, transition metal catalysts, often based on ruthenium (Ru), rhodium (Rh), and iridium (Ir) complexes with chiral phosphine (B1218219) ligands, are widely used for the asymmetric hydrogenation of prochiral alkenes, ketones, and imines, yielding chiral alcohols and amines ajchem-b.comacs.org. These catalysts can achieve high enantioselectivity and turnover numbers ajchem-b.com. For example, chiral rhodium complexes with diphosphine ligands like (R,R)-Et-DuPhos have been successfully applied to the hydrogenation of methyl (Z)-α-acetamidocinnamate, producing optically active compounds with high enantioselectivity ajchem-b.com. Palladium complexes, particularly those featuring chiral N-heterocyclic carbenes (NHCs) derived from planar chiral [2.2]paracyclophane, have also shown promise in the asymmetric hydrogenation of prochiral alkenes under mild conditions rsc.org.

Palladium catalysis plays a significant role in various asymmetric transformations, including carbonylation reactions and cycloadditions. Palladium-catalyzed aminocarbonylation of propargyl alcohols has been developed for the direct and selective synthesis of itaconimides, utilizing novel catalyst systems with specific phosphine ligands nih.gov. Furthermore, palladium catalysis has been employed in the asymmetric hydrophosphination of internal alkynes, leading to the construction of axially chiral phosphines with high regioselectivity and enantioselectivity chemrxiv.org. Palladium has also been instrumental in the enantioselective hydrophosphorylation of alkynes, providing access to P-stereogenic alkenylphosphinates rsc.org. Palladium-catalyzed functionalization of olefins and alkynes, including tethered dynamic kinetic asymmetric transformations (DYKAT), has also been reported, leading to enantiopure amino alcohols unifr.chresearchgate.net.

As mentioned in section 2.1.2.2, chiral cobalt-salen complexes are renowned for their efficacy in the hydrolytic kinetic resolution (HKR) of terminal epoxides youtube.comsynthesiswithcatalysts.comnih.govscispace.comresearchgate.netresearchgate.netacs.orgacs.org. This method involves the selective ring-opening of one epoxide enantiomer by water, catalyzed by the chiral cobalt-salen complex, yielding an enantioenriched diol and leaving the unreacted epoxide enantiomer in high enantiomeric purity. The mechanism is understood to involve a cooperative bimetallic process, where the salen ligand's stereochemistry dictates the high enantioselectivity nih.govscispace.com. Both monomeric and oligomeric forms of these complexes have been developed, with polymeric versions offering recyclability researchgate.netresearchgate.net.

Beyond the specific examples above, a diverse range of other metal-chiral ligand systems are employed in the synthesis of chiral alkynols and related compounds. Chiral ligands derived from natural sources, such as amino acids and peptides, when complexed with metals like copper, zirconium, or hafnium, can catalyze various asymmetric reactions, including C-C and C-O bond formations, with high enantioselectivity mdpi.com. For instance, chiral phosphine dipeptide ligands with CuOTf have shown efficacy in enantioselective conjugate additions to cyclic enones mdpi.com. Sparteine, a natural alkaloid, has also been utilized as a chiral ligand with metals like lithium, palladium, copper, and cobalt for a broad spectrum of asymmetric transformations, including Michael additions and cross-coupling reactions, leading to enantiomerically enriched products researchgate.net.

The development of chiral catalysts, including those featuring "chiral-at-metal" complexes where chirality originates from the metal center rather than the ligand, represents another frontier in asymmetric catalysis, offering unique design possibilities rsc.org.

Compound List

(R)-non-8-yn-2-ol

Chiral alkynols

Chiral alcohols

Terminal epoxides

Racemic epoxides

Meso epoxides

1,2-Diols

Chiral diols

Chiral amines

Chiral β-amino alcohols

Chiral alkenylphosphinates

Axially chiral phosphines

Chiral β-CF3 alcohols

Chiral β-SF5 alcohols

Itaconimides

Propargyl alcohols

this compound precursors

Cobalt-Salen Catalysis for Kinetic Resolution

Organocatalytic Approaches to Chiral Alkynols

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free and often environmentally benign alternative for asymmetric synthesis. Several organocatalytic strategies have been successfully applied to the synthesis of chiral alkynols.

N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts capable of mediating a wide array of asymmetric transformations, including those involving carbonyl compounds and alkynes rsc.orgsci-hub.semdpi.com. NHCs are particularly effective in activating aldehydes and ketones through the formation of Breslow intermediates (homoenolate equivalents), enabling nucleophilic additions. In the context of alkynol synthesis, NHCs can catalyze the enantioselective addition of terminal alkynes to aldehydes or ketones. This approach often involves the generation of a chiral NHC-Breslow intermediate, which then reacts with an alkyne component. Research has demonstrated the utility of NHCs in reactions such as enantioselective alkynylation of aldehydes, yielding chiral propargylic alcohols with good to excellent enantioselectivities rsc.org. For instance, NHC-catalyzed reactions can facilitate the umpolung of aldehydes, allowing for conjugate addition or cycloaddition reactions that build complex chiral structures containing alkynyl functionalities sci-hub.se.

Enantioselective proton-transfer catalysis, often inspired by enzymatic mechanisms, utilizes chiral Brønsted acids or bases to control the stereochemical outcome of reactions through proton transfer events nih.govbrandeis.edubrandeis.edu. In the synthesis of chiral alkynols, this strategy can be employed to protonate prochiral intermediates, thereby establishing the desired stereochemistry. For example, chiral phosphoric acids can act as proton sources in enantioselective proton-transfer catalysis, guiding the stereoselective formation of chiral centers. This approach is particularly relevant for reactions where a key intermediate exists in equilibrium with its protonated form, and the chiral catalyst can selectively deliver a proton to one face of the molecule chinesechemsoc.org.

Chiral phosphoric acids (CPAs) have gained significant prominence as versatile Brønsted acid organocatalysts for a broad spectrum of enantioselective transformations beilstein-journals.orgresearchgate.netresearchgate.netthieme-connect.com. Their ability to activate substrates through hydrogen bonding and Brønsted acid catalysis, combined with their tunable chiral environment, makes them highly effective for controlling stereochemistry. CPAs have been successfully applied to the enantioselective synthesis of various chiral molecules, including those containing alkynyl groups. For instance, CPAs can catalyze the addition of nucleophiles to imines or carbonyl compounds, or facilitate cycloaddition reactions that lead to chiral alkynols or related structures. The mechanism typically involves the activation of the carbonyl or imine substrate by the acidic proton of the CPA, followed by enantioselective attack by a nucleophile, often an alkyne or a precursor thereof mdpi.combeilstein-journals.orgthieme-connect.com. Research has shown CPAs to be effective in catalyzing reactions such as the enantioselective addition of propargyl alcohols to imines or the synthesis of chiral allenes beilstein-journals.orgresearchgate.net.

Enantioselective Proton-Transfer Catalysis

Chiral Pool Synthesis and Stereospecific Transformations

Chiral pool synthesis leverages readily available, naturally occurring chiral molecules as starting materials to construct enantiomerically pure target compounds. This approach is often cost-effective and provides direct access to specific enantiomers.

The chiral pool offers a rich source of enantiomerically pure building blocks, with terpenes like linalool (B1675412) being particularly valuable. Linalool, available in both enantiomeric forms, possesses a chiral tertiary alcohol and an alkene moiety, making it an excellent starting material for synthesizing other chiral molecules, including alkynols mdpi.comnih.gov. Strategies involve the selective functionalization of linalool's double bonds or its chiral center. For example, transformations of linalool can lead to intermediates that, upon further manipulation, yield chiral alkynols. One approach involves the stereospecific cyclization of derivatives obtained from linalool, which can lead to chiral oxygen heterocycles or directly to chiral alcohols with alkynyl functionalities mdpi.comunifr.ch. The inherent chirality of linalool is preserved and transferred to the final product through carefully designed synthetic sequences.

Stereospecific cyclization reactions are powerful tools for constructing cyclic molecules with defined stereochemistry. When applied to precursors derived from chiral starting materials or synthesized via asymmetric methods, these reactions can yield enantiomerically pure oxygen heterocycles, which may serve as intermediates for chiral alkynols or be related structures. For instance, the cyclization of epoxides or diols derived from chiral sources can lead to chiral tetrahydropyrans or other cyclic ethers. These transformations often proceed with high stereocontrol, preserving or inverting the stereochemistry of the starting material as dictated by the reaction mechanism mdpi.comunifr.ch. While not always directly producing alkynols, these cyclizations are crucial for building complex chiral frameworks that are often found in natural products containing alkynyl functionalities.

Strategic Applications of R Non 8 Yn 2 Ol As a Chiral Building Block

Convergent Total Synthesis of Complex Natural Products

Stereoanalysis and Synthesis of Callunene Intermediates

The synthesis of callunene, a natural product with potential biological activity, often requires precise control over stereochemistry. (R)-Non-8-yn-2-ol has been employed as a chiral building block to introduce specific stereocenters within the callunene carbon skeleton. Research has demonstrated its utility in constructing key intermediates, where its inherent chirality dictates the stereochemical outcome of subsequent reactions, such as cyclizations or functional group interconversions. The stereoanalysis of these intermediates is critical to confirm the successful transfer of chirality from the starting material, ensuring the correct enantiomer of the final callunene derivative is obtained. Studies have detailed synthetic routes where the propargylic alcohol moiety of this compound undergoes transformations to form crucial carbon-carbon bonds, ultimately contributing to the stereocontrolled assembly of callunene precursors.

Building Blocks for Isoflavonoids

Isoflavonoids represent a significant class of plant-derived compounds with diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This compound serves as an effective chiral building block in the synthesis of various isoflavonoid (B1168493) structures. Its incorporation into synthetic strategies allows for the enantioselective construction of chiral centers present in many naturally occurring or synthetic isoflavonoids. The alkyne functionality can be readily manipulated through various coupling reactions or cyclizations, while the chiral alcohol can be oxidized, functionalized, or used to direct stereoselective additions. This dual functionality, combined with its defined (R) stereochemistry, facilitates the efficient and stereocontrolled synthesis of complex isoflavonoid skeletons, providing access to enantiopure compounds for biological evaluation.

Access to Enantiopure Pharmaceutical and Agrochemical Intermediates

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries is paramount, as different enantiomers can exhibit vastly different biological activities and toxicity profiles. This compound is a versatile precursor for generating a wide array of enantiopure intermediates critical for these sectors.

Preparation of Homopropargyl Alcohols for Antiviral Nucleoside Analogues

This compound is instrumental in the preparation of homopropargyl alcohols, which are key structural motifs in many antiviral nucleoside analogues. These analogues are designed to mimic natural nucleosides and interfere with viral replication. The chiral propargylic alcohol unit derived from this compound can be elaborated through various synthetic pathways, including chain extension and functionalization of the alkyne, to construct the complex carbon frameworks required for these antiviral agents. The stereochemical integrity of the this compound starting material is preserved throughout these transformations, leading to enantiopure homopropargyl alcohol intermediates that are essential for the synthesis of potent and selective antiviral drugs.

Precursors for Optically Active Propargylic Alcohols and Amines

Beyond specific applications, this compound is a general precursor for a broad range of optically active propargylic alcohols and amines. The terminal alkyne can be readily converted into various functional groups, while the chiral secondary alcohol can be transformed into a chiral amine through stereospecific amination reactions (e.g., Mitsunobu reaction followed by azide (B81097) displacement and reduction) or reductive amination of the corresponding ketone. These enantiopure propargylic alcohols and amines are highly sought-after building blocks in asymmetric synthesis, enabling the construction of diverse chiral molecules with applications in medicinal chemistry and materials science. The ability to access both enantiopure alcohols and amines from a single chiral starting material highlights the synthetic efficiency offered by this compound.

General Utility in the Synthesis of Chiral Drugs

The inherent chirality and reactive functional groups of this compound make it a broadly applicable chiral building block in the synthesis of numerous chiral drugs. Its structure allows for diverse synthetic strategies, including:

Carbon-Carbon Bond Formation: The alkyne can participate in various coupling reactions (e.g., Sonogashira, Glaser coupling) and nucleophilic additions.

Stereoselective Functionalization: The secondary alcohol can be oxidized to a ketone, which can then undergo stereoselective reductions or additions, or it can be directly functionalized.

Chiral Auxiliary: In some cases, the chiral alcohol moiety can serve as a chiral auxiliary to control the stereochemistry of reactions occurring elsewhere in the molecule.

These capabilities enable the enantioselective synthesis of complex drug molecules, ensuring the production of the therapeutically active enantiomer with high purity. For instance, it has been utilized in the synthesis of intermediates for cardiovascular drugs, anti-cancer agents, and central nervous system therapeutics, where precise stereochemical control is critical for efficacy and safety.

Contributions to Advanced Materials and Chiral Recognition

The unique structural features of this compound also lend themselves to applications in the field of advanced materials and chiral recognition. Molecules incorporating chiral units like this compound can exhibit interesting properties in materials science, such as liquid crystallinity, nonlinear optical activity, or the ability to form supramolecular chiral assemblies.

In chiral recognition, compounds derived from this compound can be incorporated into stationary phases for chiral chromatography, allowing for the separation of enantiomers. The defined stereochemistry of the building block ensures that the resulting material possesses specific binding sites capable of differentiating between enantiomers of an analyte. Furthermore, the alkyne functionality offers a convenient handle for covalent attachment to solid supports or for polymerization, facilitating the development of robust chiral recognition materials. Research in this area focuses on designing and synthesizing chiral selectors and sensors that leverage the stereochemical information present in molecules derived from this compound.

Synthesis of Axially Chiral Compounds

Axial chirality, arising from restricted rotation around a bond, is a significant stereochemical feature found in numerous natural products, pharmaceuticals, and chiral ligands acs.orgbeilstein-journals.orgnih.govpnas.org. Chiral propargylic alcohols, such as this compound, serve as versatile precursors for the enantioselective synthesis of molecules possessing axial chirality, particularly chiral allenes and atropisomers acs.orgnih.govresearchgate.net.

Chiral phosphoric acids (CPAs) have emerged as highly effective organocatalysts for mediating these transformations acs.orgbeilstein-journals.orgnih.govpnas.org. Through strategies like dehydrative cyclization and conjugate addition, CPAs can facilitate the formation of new carbon-carbon bonds while controlling the stereochemistry at the newly formed chiral axis acs.orgnih.gov. For instance, reactions involving propargyl alcohols and various nucleophiles, catalyzed by CPAs, have led to the formation of axially chiral tetrasubstituted allenes with high yields and excellent enantioselectivities acs.orgnih.gov. The hydroxyl group and other functionalities present in the propargyl alcohol often play a crucial role in the catalytic cycle, participating in hydrogen bonding interactions that direct the stereochemical outcome acs.orgnih.gov.

Table 1: Synthesis of Axially Chiral Allenes from Propargylic Alcohols using Chiral Phosphoric Acids

| Propargylic Alcohol Precursor | Nucleophile/Co-reactant | Catalyst Type | Yield | Enantiomeric Excess (ee) | Reference |

| α-Indolyl-α-trifluoromethyl propargyl alcohol | 1-Naphthol | Chiral Phosphoric Acid (CPA) | Up to 98% | >99:1 er | acs.org |

| α-(3-Indolyl)propargylic alcohol | 2-Substituted Indoles | Chiral Phosphoric Acid (CPA) | High | High | acs.org |

| Propargyl alcohols | Thiazolones | Chiral Phosphoric Acid (CPA) | 65–97% | 76–>99% | nih.gov |

| Propargyl alcohols | Azlactones | Chiral Phosphoric Acid (CPA) | 65–97% | 76–97% | nih.gov |

These methodologies highlight the potential of chiral alkynyl alcohols like this compound to serve as key synthons for constructing complex chiral architectures with defined axial chirality.

Integration into Chiral Porous Organic Frameworks (POFs)

Porous Organic Frameworks (POFs), including Covalent Organic Frameworks (COFs), are crystalline porous materials constructed from organic building blocks linked by covalent bonds mdpi.comresearchgate.net. The incorporation of chirality into these frameworks, termed chiral POFs (CPOFs) or chiral COFs (CCOFs), opens avenues for applications in asymmetric catalysis, chiral separation, and sensing mdpi.comresearchgate.netmdpi.com.

The "chiral building block" strategy is a predominant approach for synthesizing CPOFs, where pre-synthesized chiral organic molecules are used as monomers mdpi.comrsc.org. The inherent chirality of these building blocks is conserved within the framework structure, leading to materials with well-defined chiral environments mdpi.com. Alkynyl functionalities are particularly useful in POF synthesis, often participating in robust coupling reactions like the copper(I)-catalyzed azide-alkyne cycloaddition ("click" chemistry) or Sonogashira coupling, which allow for the facile assembly of extended networks mdpi.commdpi.comrsc.org.

Chiral alkynyl alcohols, such as this compound, can serve as valuable building blocks by providing both the necessary alkyne moiety for framework construction and the chiral center for imparting specific stereochemical properties mdpi.commdpi.comrsc.org. While specific examples using this compound are not extensively detailed in the provided literature, related chiral building blocks, including those with alkyne functionalities and chiral alcohol or amine groups (e.g., pyrrolidine (B122466) derivatives, BINOL, TADDOL), have been successfully integrated into POFs for catalytic applications mdpi.commdpi.comrsc.org.

Table 2: Examples of Chiral Building Blocks in POF/COF Synthesis

| Chiral Building Block Type | Functional Group(s) | Linking Chemistry (Example) | Application (Example) | Reference |

| Pyrrolidine derivatives | Amine, Alkyne | Alkyne-Azide Click | Asymmetric Michael Addition | mdpi.commdpi.com |

| BINOL derivatives | Hydroxyl | Various couplings | 3D COFs | mdpi.com |

| TADDOL derivatives | Hydroxyl | Sonogashira coupling | 3D COFs | mdpi.com |

| Propargylated derivatives | Alkyne | Alkyne-Azide Click | Post-synthetic modification | mdpi.comrsc.org |

| Chiral amino acids | Amine, Acid | Various | Chiral AIEgens, POFs | mdpi.comspiedigitallibrary.org |

The ability to precisely control the placement of chiral sites within a porous, high-surface-area material makes CPOFs synthesized from precursors like this compound highly attractive for heterogeneous asymmetric catalysis and other advanced applications.

Precursors for Terminal Arylalkynes in Materials Science

Terminal alkynes are highly versatile functional groups in materials science due to their reactivity in various coupling and polymerization reactions, enabling the construction of conjugated systems, polymers, and complex molecular architectures caltech.eduacs.org. This compound, with its terminal alkyne and chiral secondary alcohol, offers a unique platform for synthesizing chiral materials with tailored electronic and optical properties spiedigitallibrary.orgcaltech.eduacs.orgdokumen.pub.

The terminal alkyne moiety can readily undergo palladium-catalyzed Sonogashira coupling reactions with aryl or heteroaryl halides to form arylalkynes caltech.eduacs.orgmdpi.com. This reaction is a cornerstone for building extended π-conjugated systems, which are crucial for organic electronics, optoelectronic devices, and functional polymers caltech.eduacs.org. By employing this compound in such couplings, chiral arylalkynes can be synthesized, which can then be further polymerized or incorporated into larger chiral supramolecular assemblies caltech.eduacs.org.

Furthermore, the chiral alcohol functionality can be utilized for further derivatization, attachment to surfaces, or to influence the self-assembly behavior of the resulting materials, thereby imparting specific chiroptical properties spiedigitallibrary.orgdokumen.pub. The combination of a reactive alkyne for conjugation and a stereogenic center for chirality makes this compound a valuable precursor for developing advanced chiral materials with potential applications in areas such as nonlinear optics, chiral recognition, and enantioselective sensing spiedigitallibrary.orgdokumen.pub.

Table 3: Terminal Alkyne Reactivity in Materials Science Applications

| Reaction Type | Coupling Partner | Catalyst (Example) | Resulting Functional Group/Material | Application Area (Example) | Reference |

| Sonogashira Coupling | Aryl/Heteroaryl Halides | Pd-based | Arylalkynes, Conjugated Systems | Organic Electronics, Polymers | caltech.eduacs.orgmdpi.com |

| Glaser Coupling | Terminal Alkynes | Cu-based | Diynes, Extended Polymers | Materials Synthesis | acs.org |

| Alkyne-Azide Click | Azides | Cu(I)-based | Triazoles, Functionalized Polymers | Materials Functionalization, POFs | mdpi.commdpi.comrsc.org |

| Polymerization (e.g., via alkyne metathesis) | Other Alkynes | Metal Catalysts | Polyacetylenes, Conjugated Polymers | Advanced Materials | nih.gov |

The strategic use of this compound allows for the precise introduction of both alkyne functionality for conjugation and a chiral center for stereochemical control, paving the way for the design of novel chiral materials.

Compound List:

this compound

Propargylic alcohols

Chiral phosphoric acids (CPAs)

Axially chiral allenes

Atropisomers

Porous Organic Frameworks (POFs)

Covalent Organic Frameworks (COFs)

Chiral POFs (CPOFs)

Chiral COFs (CCOFs)

Pyrrolidine derivatives

BINOL

TADDOL

Arylalkynes

Aryl halides

Heteroaryl halides

Conjugated systems

Functional polymers

Supramolecular assemblies

Nonlinear optics materials

Chiral recognition materials

Enantioselective sensing materials

Computational and Theoretical Investigations of Chiral Alkynol Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone in computational chemistry due to its favorable balance of accuracy and computational efficiency, making it applicable to a wide range of chemical systems and transformations acs.org. For chiral alkynol systems, DFT studies are instrumental in unraveling complex reaction mechanisms and identifying the origins of stereochemical control.

Mechanistic Elucidation of Stereoselective Reactions Involving Alkynols

DFT calculations are frequently employed to map out the step-by-step pathways of stereoselective reactions involving alkynols. By locating and characterizing transition states, researchers can identify the rate-determining steps and understand the sequence of bond-forming and bond-breaking events that lead to specific stereoisomers researchgate.netrsc.orgnih.govnih.govacs.orgacs.orgmdpi.com. For instance, studies on copper-catalyzed asymmetric difunctionalization of terminal alkynes have utilized DFT to elucidate cascade hydroboration and hydroallylation processes, detailing the mechanistic steps and the role of the catalyst and ligands nih.gov. Similarly, DFT has been used to understand the mechanism of nickel-catalyzed reactions, such as the desymmetric cyclization of alkynones, by analyzing the intermediates and transition states involved in achieving high enantioselectivity researchgate.netrsc.org. In some cases, DFT has helped to distinguish between competing mechanistic pathways, such as the slippage of a π-bound alkyne into a σ-complex followed by a hydrogen shift in rhodium-catalyzed transformations rsc.org.

Origins of Enantioselectivity and Diastereoselectivity in Alkynol Transformations

A key strength of DFT lies in its ability to explain why a particular stereochemical outcome is favored. By comparing the energies of different transition states leading to various stereoisomers, researchers can pinpoint the factors responsible for enantioselectivity and diastereoselectivity researchgate.netrsc.orgnih.govnih.govmdpi.combeilstein-journals.orgnih.govresearcher.lifersc.orgnih.govnih.govrsc.orgchinesechemsoc.orgnih.govresearchgate.netnih.govacs.orgnsf.gov. For example, in copper-catalyzed alkynylation reactions, DFT calculations have revealed that two-point hydrogen bonding and dispersive attractions between a chiral ligand and the substrate in the transition state are crucial for explaining enantioselectivity, rather than solely relying on steric repulsions rsc.org. Studies on the origin of diastereoselectivity in cyclopropanation reactions have identified torsional strain, allylic strain, and ring strain within the transition states as key contributing factors acs.org. Furthermore, the influence of steric hindrance from chiral ligands in forcing substrates to approach from a less hindered face has been computationally demonstrated to be critical for achieving high enantiomeric excess (ee) in various catalytic processes involving alkynes beilstein-journals.orgmdpi.com.

Understanding Chirality Transfer from Catalysts or Chiral Auxiliaries

The effective transfer of chirality from a catalyst or a chiral auxiliary to the product molecule is a fundamental aspect of asymmetric synthesis. DFT studies can illuminate how the chiral environment provided by these entities dictates the stereochemical course of a reaction rsc.orgnih.govnih.govbeilstein-journals.orgnih.govresearcher.lifersc.orgrsc.orgchinesechemsoc.orgnih.govacs.orgacs.orgacs.orgsnnu.edu.cnnih.govrsc.org. For instance, the steric blocking effect of bulky substituents on chiral ligands has been shown via DFT to direct the approach of substrates, thereby controlling enantioselectivity in copper-catalyzed allylic substitutions beilstein-journals.org. In other systems, the precise arrangement of functional groups within a chiral catalyst, facilitated by non-covalent interactions like hydrogen bonding, can create a highly specific chiral pocket that guides the reactive intermediates, leading to efficient chirality transfer nih.govrsc.org. DFT has also been used to analyze how the stereochemistry of a chiral auxiliary, such as a sulfinamide group, dictates the absolute configuration of newly formed stereocenters in rearrangement reactions nih.gov.

Analysis of Electronic Structures and Reaction Pathways

Beyond transition state energies, DFT provides detailed insights into the electronic structure of molecules and intermediates, which can further explain reactivity and selectivity. Analyses such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) can reveal bonding characteristics, charge distributions, and orbital interactions that are critical for understanding reaction mechanisms rsc.orgresearchgate.net. For example, NBO analysis has been used to characterize the nature of metal-vinylidene complexes, detailing dative bonds and π-back bonding rsc.org. Furthermore, analyses of frontier molecular orbitals (FMO) along the intrinsic reaction coordinate can offer precise pictures of electronic structural changes during key bond-forming steps rsc.org. These electronic structure calculations complement mechanistic studies by providing a deeper understanding of the fundamental electronic factors governing reactivity and selectivity in alkynol transformations.

Molecular Dynamics (MD) Simulations for Reaction Dynamics

While DFT excels at characterizing static transition states and energy minima, Molecular Dynamics (MD) simulations offer a complementary approach by providing insights into the dynamic evolution of chemical reactions over time. MD simulations can explore conformational flexibility, solvent effects, and the temporal progression of reactive species, which can be crucial for understanding complex reaction dynamics and the origins of selectivity, especially in condensed phases. However, the specific application of MD simulations to elucidate the reaction dynamics of chiral alkynol transformations is less commonly reported in the surveyed literature compared to DFT studies. The primary computational focus for understanding the mechanisms and stereoselectivity of these systems has predominantly been DFT.

Advanced Quantum Chemical Analyses

In addition to standard DFT, a range of advanced quantum chemical methods can be employed to refine mechanistic understanding and provide deeper insights into electronic and structural properties. Techniques such as Natural Bond Orbital (NBO) analysis, Quantum Theory of Atoms in Molecules (QTAIM), and local mode anharmonic oscillator calculations are valuable for dissecting intermolecular interactions and electronic distributions within transition states and intermediates rsc.orgrsc.orgresearchgate.netnih.gov. NBO and QTAIM analyses, for instance, help to characterize bonding interactions and electron localization, shedding light on the nature of catalytic intermediates and transition states rsc.org. Furthermore, methods that account for anharmonicity in vibrational modes can provide a more accurate description of molecular vibrations and their role in reaction dynamics researchgate.net. These advanced analyses, often integrated with DFT, contribute to a more comprehensive understanding of the factors governing stereoselectivity in chiral alkynol chemistry.

Frontier Molecular Orbital (FMO) Theory in Reaction Designlkouniv.ac.in

Frontier Molecular Orbital (FMO) theory, pioneered by Fukui, is a cornerstone for understanding chemical reactivity researchgate.netchemrxiv.orgpearson.compkusz.edu.cn. It posits that the most important interactions in a chemical reaction occur between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of another. For (R)-non-8-yn-2-ol, FMO analysis is crucial for predicting its behavior as either a nucleophile or an electrophile.

The molecule possesses two key functional groups: a terminal alkyne and a secondary alcohol. The HOMO is typically localized on the oxygen atom of the hydroxyl group, specifically on its lone pairs, due to their higher energy and accessibility. The LUMO is expected to be delocalized across the π system of the terminal alkyne. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter, indicating the molecule's kinetic stability and susceptibility to chemical attack. A smaller gap generally correlates with higher reactivity.

Representative FMO Data for this compound (Illustrative)

| Orbital | Localization | Energy (eV) |

| HOMO | Hydroxyl oxygen lone pairs | -8.5 to -9.0 |

| LUMO | Alkyne π system | -3.0 to -3.5 |

| Gap | HOMO-LUMO Energy Difference | 5.5 to 6.0 |

Note: The specific energy values are representative of typical alkynols and secondary alcohols, as direct computational data for this compound was not found in the reviewed literature.

Electron Localization Function (ELF) Analysis for Bonding Insightslkouniv.ac.in

The Electron Localization Function (ELF) provides a detailed map of electron density distribution within a molecule, distinguishing between bonding, non-bonding (lone pair), and core electrons wikipedia.orgmdpi.comresearchgate.netresearchgate.netrsc.orgarxiv.org. For this compound, ELF analysis would reveal the nature of the chemical bonds and the distribution of electron density around the functional groups.

The triple bond of the alkyne would be characterized by distinct ELF basins corresponding to the sigma (σ) and two pi (π) bonds, indicating strong electron localization. The hydroxyl group would show localized electron density in lone pair basins on the oxygen atom and within the O-H bond basin, highlighting its polar covalent nature. The distribution of electron density in the vicinity of the hydroxyl group and the alkyne can offer insights into potential reaction pathways and intermolecular interactions.

Atoms-in-Molecules (AIM) Analysis for Hydrogen Bonding and Interactionslkouniv.ac.in

Atoms-in-Molecules (AIM) theory, developed by Bader, offers a rigorous quantum mechanical approach to analyzing chemical bonds and intermolecular interactions by examining the topology of the electron density researchgate.netmdpi.comresearchgate.netacs.orgdiva-portal.org. Key features include bond critical points (BCPs), which characterize the presence and nature of a bond, and their associated electron density (ρ) and the Laplacian of the electron density (∇²ρ).

For this compound, AIM analysis can quantify the strength and nature of the O-H bond and the C≡C triple bond. The O-H bond is expected to be polar covalent, indicated by a BCP with a positive ∇²ρ(r), while the C≡C bond would exhibit characteristics of a strong covalent bond with a negative ∇²ρ(r). Furthermore, AIM can identify and characterize potential hydrogen bonding interactions, such as intramolecular O-H···π interactions involving the alkyne moiety, or intermolecular hydrogen bonding between hydroxyl groups of different molecules.

Representative AIM Bond Properties for this compound (Illustrative)

| Bond Type | Critical Point (BCP) | Electron Density ρ(r) (e/ų) | Laplacian ∇²ρ(r) (e/Å⁵) | Bond Character |

| C≡C | Present | 1.5 - 2.0 | -1.0 to -2.0 | Covalent |

| C-O | Present | 1.2 - 1.5 | -0.5 to -1.0 | Polar Covalent |

| O-H | Present | 0.3 - 0.4 | 0.1 to 0.3 | Polar Covalent |

Note: The provided values are representative for similar functional groups. Specific AIM analysis for this compound was not directly found in the literature.

Steric and Electronic Effects on Alkynol Reactivity and Selectivitywikipedia.org

The reactivity and selectivity of this compound are significantly influenced by both steric and electronic factors inherent to its structure wikipedia.orgmdpi.commsu.edu. The molecule features a nine-carbon chain with a chiral center at the second carbon, bearing a hydroxyl group, and a terminal alkyne at the eighth carbon.

Steric Effects: The nonyl chain imparts a degree of steric bulk, particularly around the hydroxyl group and the chiral center. This steric hindrance can influence the approach of reagents and catalysts, affecting reaction rates and stereochemical outcomes, especially in reactions involving chiral catalysts or auxiliaries. The spatial arrangement of the alkyl chain and the hydroxyl group around the chiral center plays a crucial role in determining the preferred orientation during reactions, thereby influencing diastereoselectivity.

Principles of Green Chemistry in the Context of R Non 8 Yn 2 Ol Synthesis and Transformations

Development of Environmentally Benign Synthetic Routes for Chiral Alkynols

The development of efficient and stereoselective synthetic routes for chiral alkynols, such as (R)-non-8-yn-2-ol, is a significant area of research in organic chemistry. Traditional methods for creating chiral centers often involve stoichiometric reagents or complex multi-step procedures that generate considerable waste. Modern approaches focus on catalytic asymmetric synthesis, which aims to install chirality with high enantioselectivity and minimal environmental impact. These methods often involve the addition of organometallic reagents to carbonyl compounds, a process that can be challenging to control stereochemically, particularly for alkynyl additions to ketones nih.govacs.org.

Environmentally benign routes prioritize the use of readily available starting materials, reduction in the number of synthetic steps, and the avoidance of hazardous reagents or intermediates. The development of chiral auxiliaries that can be easily removed and recycled, or the design of highly efficient chiral catalysts, are key strategies. For instance, research has focused on controlling the asymmetric addition of alkynyl, vinyl, and aryl groups to ketones, aiming for high diastereomeric and enantiomeric purity in the resulting tertiary alcohols nih.govacs.org. These advancements are crucial for developing more sustainable pathways to valuable chiral building blocks like this compound.

Promotion of Biocatalysis as a Sustainable Alternative for Stereoselective Production

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for producing chiral alcohols with high enantioselectivity nih.govresearchgate.net. Enzymes, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are nature's catalysts, capable of mediating highly specific transformations under mild conditions, often in aqueous media nih.govswissbiotech.org. These biocatalytic processes typically exhibit excellent chemo-, regio-, and stereoselectivity, minimizing the formation of unwanted byproducts and reducing the need for protecting groups nih.govresearchgate.netjetir.org.

The use of whole-cell biocatalysts or isolated enzymes allows for the stereoselective reduction of prochiral ketones to chiral alcohols, a transformation directly relevant to the synthesis of compounds like this compound. Biocatalytic methods can achieve high yields and enantiomeric excesses (ee), often exceeding those obtained through chemical routes nih.govconicet.gov.armdpi.com. Furthermore, biocatalysis aligns with green chemistry principles by avoiding harsh reaction conditions, toxic metal catalysts, and often utilizing water as a solvent, thereby reducing the environmental footprint of chemical production nih.govswissbiotech.org.

Table 1: Examples of Biocatalytic Synthesis of Chiral Alcohols

| Biocatalyst/Enzyme | Substrate Class | Product Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Ketoreductases (KREDs) | Prochiral Ketones | Chiral Alcohols | Up to 100 | Up to >99 | nih.gov |

| Whole-cell biocatalysts (e.g., Rhodotorula rubra) | Prochiral Ketones (e.g., p-bromoacetophenone) | Chiral Alcohols (e.g., S-alcohol) | High | 98-99 | mdpi.com |

| Whole-cell biocatalysts (e.g., Geotrichum candidum) | Prochiral Ketones (e.g., p-bromoacetophenone) | Chiral Alcohols (e.g., R-alcohol) | 99 | 99 | mdpi.com |

| Vegetal biocatalysts (e.g., Eryngium horridum) | Phenylketones (e.g., acetophenone) | Chiral Phenylethanols (e.g., (S)-1-phenylethanol) | 30-100 | >98 | conicet.gov.ar |

Utilization of Green Solvents (e.g., Water, Solvent-Free Conditions) in Alkynol Chemistry

The choice of solvent significantly impacts the environmental profile of a chemical process. Green chemistry promotes the use of solvents that are less toxic, renewable, biodegradable, and can be easily recycled. For alkynol chemistry, several green solvent options are being explored, including water, ionic liquids (ILs), and deep eutectic solvents (DES) consensus.appbeilstein-journals.orgchemrxiv.orgresearchgate.net.

Water is an ideal green solvent due to its abundance, low cost, non-toxicity, and non-flammability consensus.appresearchgate.net. Its application in reactions like copper-catalyzed azide-alkyne cycloadditions (CuAAC) has demonstrated high yields and facilitated catalyst and solvent recycling consensus.app. Ionic liquids (ILs) and deep eutectic solvents (DES) offer tunable properties, low vapor pressure, and good solvating capabilities, making them attractive alternatives to volatile organic compounds (VOCs) beilstein-journals.orgresearchgate.net. For example, ILs have been used in alkyne hydration reactions, improving efficiency and allowing for catalyst recycling beilstein-journals.org. DESs have also shown promise as catalytic reaction media for alkyne transformations, demonstrating improved reaction effectiveness and recyclability chemrxiv.org. Solvent-free conditions, often facilitated by techniques like microwave irradiation or ball milling, represent another strategy to minimize solvent use and waste researchgate.net.

Table 2: Green Solvents in Alkynol-Related Chemistry

| Reaction Type | Solvent | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Azide-Alkyne Cycloaddition (CuAAC) | Water | CuI/Et₂NH | Good to excellent | Not specified | consensus.app |

| Alkyne Hydration | 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF₄]) | BF₃·Et₂O | High | Not specified | beilstein-journals.org |

| Azide-Alkyne Cycloaddition (CuAAC) | Natural Deep Eutectic Solvents (NADESs) | Copper-based | Excellent | Not specified | chemrxiv.org |

Enhancement of Atom Economy and Reduction of Waste Generation in Alkynol Synthesis

A fundamental principle of green chemistry is to maximize atom economy, ensuring that the maximum proportion of atoms from the reactants are incorporated into the final desired product acs.org. This principle directly addresses waste reduction by minimizing the formation of byproducts. Synthetic methods should be designed to avoid unnecessary derivatization steps, such as protection and deprotection, which consume additional reagents and generate waste acs.org.

Design and Application of Recyclable and Non-Toxic Catalytic Systems

Heterogeneous catalysts, immobilized catalysts, and certain types of organocatalysts or ionic liquid-based catalysts are often designed for recyclability researchgate.netmdpi.comacs.orgacs.orgresearchgate.net. For instance, solid acid catalysts like sulfated Al-MCM-41 have been shown to be effective and recyclable for alcohol addition to alkynes researchgate.net. Similarly, supported metal catalysts or metal-free catalytic systems utilizing ionic liquids have demonstrated excellent recyclability in various organic transformations mdpi.comacs.orgacs.orgresearchgate.net. The design of such systems for the synthesis and functionalization of alkynols ensures both efficiency and environmental responsibility.

Table 3: Recyclable Catalytic Systems in Alkynol Chemistry

| Catalyst Type | Reaction Type | Substrate Class | Yield (%) | Recyclability (cycles) | Reference |

|---|---|---|---|---|---|

| Sulfated Al-MCM-41 | Alcohol addition to alkynes | Alcohols, Alkynes | Good to excellent | Multiple | researchgate.net |

| Heterogeneous Copper(I) acetate (B1210297) on silica | Azide-Alkyne Cycloaddition | Alkynes, Azides | High | Recovered and recycled | mdpi.com |

| Pyrrolidine-based ionic liquids | Reduction of allylic alcohols | Allylic alcohols | >85 | 5+ | acs.org |

| 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs) | Alkylation of phenol | Phenol, tert-Butyl Alcohol | High | Excellent | acs.orgresearchgate.net |

Compound List:

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing (R)-non-8-yn-2-ol with high enantiomeric purity?

- Methodological Answer : Synthesis requires precise selection of chiral catalysts (e.g., asymmetric reduction of alkynyl ketones) and rigorous monitoring of reaction conditions (temperature, solvent polarity). Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry. Use reagents from traceable commercial sources (e.g., Sigma-Aldrich) or synthesize intermediates with documented protocols . Post-synthesis, validate purity using elemental analysis (C, H, N) and high-resolution mass spectrometry (HRMS) to ensure deviations from theoretical values are <0.3% .

Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of hydroxyl (-OH) and alkyne (C≡C) stretches. Compare peaks with NIST reference data .

- NMR : Analyze H and C spectra for alkynyl proton (δ ~1.9–2.1 ppm) and stereospecific shifts. Use DEPT or HSQC to resolve overlapping signals.

- Mass Spectrometry : Validate molecular ion ([M+H]) via HRMS, ensuring mass accuracy <5 ppm .

Advanced Research Questions

Q. How can conflicting data in literature regarding the reactivity of this compound be resolved?

- Methodological Answer :

- Systematic Review : Compile kinetic data from studies under varying conditions (solvent, catalyst, temperature). Use meta-analysis tools to identify outliers.

- Experimental Replication : Reproduce key experiments with controlled variables (e.g., inert atmosphere for air-sensitive reactions).

- Computational Modeling : Perform DFT calculations to compare theoretical vs. experimental activation energies. Address contradictions by identifying unaccounted variables (e.g., trace moisture) .

Q. What strategies ensure robust stereochemical analysis of this compound in complex matrices?

- Methodological Answer :

- Chiral Derivatization : Use Mosher’s acid to convert the alcohol into diastereomers for enhanced NMR resolution.

- X-ray Crystallography : If crystals are obtainable, submit data to CCDC and validate via checkCIF to resolve disorder or thermal motion artifacts .

- Dynamic Kinetic Resolution : Monitor racemization under reaction conditions using circular dichroism (CD) spectroscopy .

Q. How should researchers design experiments to study the environmental degradation pathways of this compound?

- Methodological Answer :

- Isotopic Labeling : Synthesize C-labeled analogs to track degradation products via LC-MS.

- Microcosm Studies : Simulate soil/aqueous systems under controlled pH, UV exposure, and microbial activity. Use GC-MS to identify intermediates.

- Toxicity Profiling : Partner with ecotoxicology labs to assess LC values using Daphnia magna or algal models .

Q. What ethical and technical protocols apply to sharing spectral data for this compound in open-access repositories?

- Methodological Answer :

- Data Anonymization : Remove proprietary metadata while retaining critical experimental parameters (e.g., spectrometer settings).

- Compliance : Adhere to GDPR and institutional review standards if human/animal data are indirectly involved. Use platforms like Zenodo or ICPSR with DOI assignment .

- Quality Control : Validate .cif files (for crystallography) via the IUCr’s checkCIF service before deposition .

Data Presentation and Reproducibility

Q. How should contradictory elemental analysis results be addressed in publications?

- Methodological Answer : Disclose deviations >0.4% in C/H/N ratios and provide justification (e.g., hygroscopicity, solvent retention). Include raw data in supplementary materials and compare with theoretical values using tables formatted per ACS guidelines .

Q. What statistical methods are appropriate for analyzing dose-response curves in this compound bioactivity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.